molecular formula C7H6BrN3 B1441207 3-Bromoimidazo[1,2-a]pyridin-7-amine CAS No. 1092352-46-9

3-Bromoimidazo[1,2-a]pyridin-7-amine

Cat. No.: B1441207
CAS No.: 1092352-46-9
M. Wt: 212.05 g/mol
InChI Key: SQFWLVPZAQJCPG-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-Bromoimidazo[1,2-a]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of certain genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect metabolic pathways by interacting with enzymes involved in metabolic processes, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, thereby blocking their activity and preventing downstream signaling events . This inhibition can result in changes in gene expression, as the signaling pathways that regulate transcription factors are affected. Additionally, this compound can induce conformational changes in proteins, altering their function and stability .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, potentially resulting in altered cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to disrupt critical cellular processes and signaling pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the activity of enzymes involved in lipid metabolism, thereby influencing lipid synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyridin-7-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, the compound can be obtained via one-pot tandem cyclization/bromination in ethyl acetate when tert-butyl hydroperoxide (TBHP) is used as an oxidant . Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with active electrophiles such as ethyl bromoacetate or bromoacetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis typically involves optimizing the reaction conditions mentioned above to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromoimidazo[1,2-a]pyridin-7-amine is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules with potential biological activities .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFWLVPZAQJCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676667
Record name 3-Bromoimidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-46-9
Record name 3-Bromoimidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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